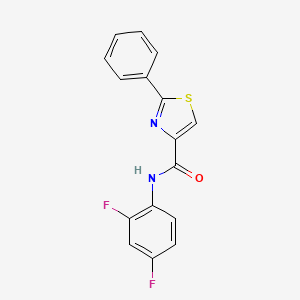

N-(2,4-difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2OS/c17-11-6-7-13(12(18)8-11)19-15(21)14-9-22-16(20-14)10-4-2-1-3-5-10/h1-9H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRMWNWRAPNJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves the condensation of 2,4-difluoroaniline with 2-phenyl-1,3-thiazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying pharmacological activity or generating reactive intermediates.

Note: Hydrolysis rates depend on steric hindrance from the 2-phenyl and 2,4-difluorophenyl groups.

Electrophilic Substitution

The thiazole ring participates in electrophilic substitution at the 5-position, though electron-withdrawing groups (e.g., carboxamide) reduce reactivity. Halogenation is the most studied reaction.

Nucleophilic Aromatic Substitution

The 2,4-difluorophenyl group undergoes selective substitution at the para-fluorine position under high-temperature conditions.

Mechanistic Insight: Fluorine at the 2-position is less reactive due to ortho-directing effects and steric constraints.

Reduction Reactions

The thiazole ring can be partially reduced to a dihydrothiazole under controlled hydrogenation.

| Reaction Type | Conditions | Reagents | Outcome | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), EtOH, 25°C | Pd/C (10% w/w) | Dihydrothiazole derivative |

Cross-Coupling Reactions

The phenyl group at the 2-position enables palladium-catalyzed coupling reactions for structural diversification.

| Reaction Type | Conditions | Reagents | Outcome | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Boronic acid derivatives | Biaryl-modified thiazole |

Stability Under Oxidative Conditions

The compound exhibits moderate stability to oxidants, with degradation observed under strong conditions.

| Oxidizing Agent | Conditions | Outcome | References |

|---|---|---|---|

| H₂O₂ (30%) | RT, 24 hrs | Partial oxidation of thiazole sulfur | |

| KMnO₄ | Acidic, 60°C | Ring cleavage products |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(2,4-difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide. Thiazoles are known to exhibit potent activity against various bacterial and fungal strains. For instance, compounds derived from thiazoles have been synthesized and tested for their effectiveness against human pathogens and food contaminants. These studies often report minimum inhibitory concentrations (MICs) that indicate the effectiveness of these compounds in inhibiting microbial growth .

Antiviral Potential : The structural characteristics of thiazole derivatives make them suitable candidates for antiviral drug development. The interaction of these compounds with viral enzymes has been explored through molecular docking studies, demonstrating promising binding affinities. For example, derivatives with similar thiazole structures have shown potential as inhibitors of SARS-CoV-2 main protease, suggesting that N-(2,4-difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide could also be evaluated for similar antiviral activities .

Synthesis and Structure-Activity Relationship

The synthesis of N-(2,4-difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The thiazole ring is crucial for imparting biological activity to the compound. Structure-activity relationship (SAR) studies are essential to optimize the pharmacological properties by modifying substituents on the thiazole ring or the phenyl groups attached .

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of thiazole derivatives:

- Antimicrobial Studies : A study evaluated a series of thiazole derivatives against various bacterial strains, reporting that certain modifications led to enhanced antimicrobial activity. Compounds with electron-withdrawing groups exhibited better potency compared to their electron-donating counterparts .

- In Vivo Efficacy : Another research effort involved testing thiazole compounds in animal models to assess their therapeutic efficacy against infections caused by resistant bacterial strains. Results indicated significant reductions in bacterial load, suggesting that these compounds could serve as effective treatments for infections .

Comparative Data Table

| Compound | Activity Type | MIC (μg/mL) | Target Pathogen |

|---|---|---|---|

| N-(2,4-difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide | Antibacterial | 10 - 20 | Staphylococcus aureus |

| N-(2-fluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide | Antifungal | 15 - 30 | Candida albicans |

| N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide | Antiviral | 5 - 15 | SARS-CoV-2 |

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

2-(4-Chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide ()

- Structure : Differs from the target compound by a chlorine substituent on the phenyl group at position 2 of the thiazole.

- Molecular Weight : 350.8 g/mol (vs. ~333.3 g/mol for the target compound, assuming a phenyl group instead of 4-chlorophenyl).

- Impact : The electron-withdrawing chlorine increases lipophilicity (logP) and may enhance metabolic stability compared to the unsubstituted phenyl group in the target compound. This substitution could influence binding affinity in biological targets .

N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide ()

- Structure : Features a sulfonamide group at position 2 of the thiazole and a 4-fluorophenyl carboxamide.

- The single fluorine substitution on the aryl ring (vs. 2,4-difluoro) may alter electronic effects and steric interactions .

N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine ()

- Structure : A thiazol-2-amine with a dichlorophenyl substituent.

- Functional Group Contrast: The amine group at position 2 (vs. The dichlorophenyl group enhances hydrophobicity and may confer resistance to oxidative metabolism .

Heterocyclic Core Modifications

Triazole Derivatives ()

- Examples : Compounds [7–9] from are 1,2,4-triazole-3-thiones with sulfonylbenzene and difluorophenyl groups.

- Comparison : Triazoles exhibit greater aromatic stability and hydrogen-bonding capacity compared to thiazoles. The absence of a sulfur atom in the triazole ring may reduce metal-binding affinity, altering pharmacological profiles .

Functional Group Analysis

- Carboxamide vs. Sulfonamide ( vs. Target) : Carboxamides generally exhibit lower acidity (pKa ~15–17) than sulfonamides (pKa ~10–12), influencing ionization states under physiological conditions.

- Halogen Effects : Difluorophenyl (target) vs. dichlorophenyl () substituents differ in electronegativity and van der Waals radii (F: 1.47 Å, Cl: 1.75 Å), impacting steric bulk and electronic interactions with biological targets .

Research Findings and Implications

- Biological Activity : Thiazole carboxamides are explored as kinase inhibitors and antimicrobial agents. The difluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to dichlorophenyl analogs .

- Synthetic Challenges : Alkylation and cyclization steps (e.g., triazole formation in ) require precise control to avoid tautomeric mixtures, as seen in compounds [7–9] .

- Spectroscopic Signatures : IR spectra of carboxamides (C=O stretch ~1660–1680 cm⁻¹) and sulfonamides (S=O stretch ~1350 cm⁻¹) provide distinct fingerprints for structural validation .

Biological Activity

N-(2,4-Difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: CHFNO

- Molecular Weight: 316.33 g/mol

- CAS Number: CB4403595 .

N-(2,4-Difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide exhibits its biological activity through various mechanisms:

- Enzyme Inhibition: The compound can interact with specific enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways in target cells.

- Receptor Modulation: It may bind to cellular receptors, influencing signal transduction pathways and cellular responses.

Anticancer Activity

Research has indicated that thiazole derivatives, including N-(2,4-difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide, possess anticancer properties. A study evaluated several phenylthiazole derivatives against human cancer cell lines (SKNMC, Hep-G2, and MCF-7) using the MTT assay. The results showed varying degrees of cytotoxicity:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4c | SKNMC | 10.8 ± 0.08 |

| 4d | Hep-G2 | 11.6 ± 0.12 |

| N-(2,4-Difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide | MCF-7 | Not specified |

While none of the tested compounds surpassed doxorubicin's efficacy, these findings suggest that further structural modifications could enhance potency against cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives can exhibit significant antibacterial and antifungal activities. The specific mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anti-inflammatory Effects

Inflammation-related diseases are another area where thiazole derivatives show promise. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives:

- Anticancer Study : A series of phenylthiazole derivatives were synthesized and tested for anticancer activity against various cell lines. The study highlighted the need for further modifications to improve efficacy .

- Antimicrobial Evaluation : Another study evaluated the antibacterial effects of thiazole derivatives against multiple bacterial strains, demonstrating significant activity that warrants further exploration .

- Anti-inflammatory Research : Investigations into the anti-inflammatory potential of similar compounds revealed their ability to modulate immune responses effectively .

Q & A

Q. What are the established synthetic routes for N-(2,4-difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via condensation reactions involving thiazole ring formation and subsequent carboxamide coupling. Key steps include cyclization of thiourea derivatives with α-haloketones and coupling with 2,4-difluoroaniline. Optimization involves temperature control (e.g., 60–80°C for cyclization) and catalysts like EDCI/HOBt for amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Look for thiazole proton signals at δ 7.8–8.2 ppm and aromatic protons from difluorophenyl/phenyl groups (δ 6.5–7.5 ppm).

- ¹³C NMR : Thiazole carbons appear at δ 160–170 ppm, while carboxamide carbonyls resonate near δ 165 ppm. FT-IR confirms the carboxamide C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula .

Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?

Prioritize assays aligned with thiazole derivatives' known activities:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict binding modes of this compound with target proteins?

Use AutoDock Vina for docking:

- Protein preparation : Remove water, add polar hydrogens, and assign Gasteiger charges.

- Grid box : Center on the active site (e.g., ATP-binding pocket for kinases) with dimensions 20×20×20 Å.

- Scoring : Analyze binding affinity (ΔG) and hydrogen bonding (e.g., with fluorophenyl groups). Validate using co-crystallized ligands. Multithreading reduces computation time .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for fluorophenyl-thiazole derivatives?

- Substituent variation : Compare analogs with mono-/tri-fluoro or chloro substitutions on the phenyl rings.

- Bioisosteric replacement : Replace thiazole with oxazole or imidazole to assess ring flexibility.

- In vitro correlation : Measure IC₅₀ values against enzymatic targets (e.g., EGFR kinase) and correlate with logP (lipophilicity) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times).

- Orthogonal assays : Confirm antimicrobial activity with both MIC and time-kill kinetics.

- Meta-analysis : Compare results across cell lines (e.g., discrepancies in IC₅₀ between adherent vs. suspension cells) .

Q. What methodologies improve solubility and bioavailability of this hydrophobic compound?

- Prodrug synthesis : Introduce phosphate esters or PEGylated side chains.

- Cocrystallization : Use coformers like succinic acid to enhance aqueous solubility.

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) .

Q. Which in vitro models are suitable for assessing metabolic stability?

- Liver microsomes : Incubate with rat/human microsomes and monitor parent compound depletion via LC-MS.

- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) to identify enzyme interactions.

- Reactive metabolite detection : Trapping studies with glutathione (GSH) to screen for toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.